
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O2S3 and its molecular weight is 426.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The synthesis of sulfonamide derivatives, starting from 4-chlorobenzoic acid, has led to the development of compounds with antiviral activities. One study synthesized 10 new sulfonamide derivatives that showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research and plant protection (Chen et al., 2010).
Corrosion Inhibition
Sulfonamide compounds have also been studied for their corrosion inhibition properties. For example, a new triazole derivative was investigated for its efficiency in protecting mild steel against corrosion in acidic media. This study provides insight into the potential use of sulfonamide derivatives in materials science and engineering to enhance the lifespan and integrity of metal structures (Lagrenée et al., 2002).
Antiproliferative Agents
In the realm of medicinal chemistry, sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research area is critical for developing new therapeutic agents for cancer treatment. Some compounds have shown promising activity, highlighting the potential of sulfonamide derivatives in oncology (Pawar et al., 2018).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been aimed at developing new antibacterial agents. This research underscores the continuous need for new antibiotics due to the rising threat of antibiotic-resistant bacteria. Some compounds from these studies have shown high activities, offering potential leads for antibacterial drug development (Azab et al., 2013).
Drug Metabolism Studies
Sulfonamide compounds have also been utilized in studies related to drug metabolism, demonstrating the versatility of these molecules in pharmaceutical research. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using microbial biocatalysis has provided valuable insights into the metabolic pathways and potential side effects of drugs (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S3/c1-3-15-8-9-17(24-15)26(22,23)20-11-10-16-12(2)21-18(25-16)13-4-6-14(19)7-5-13/h4-9,20H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXSHAMPJDAKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

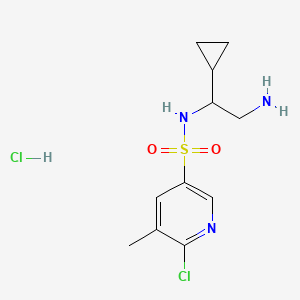

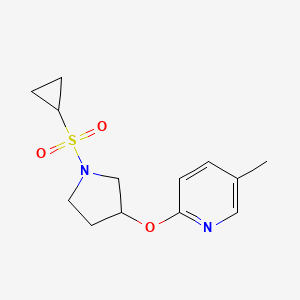
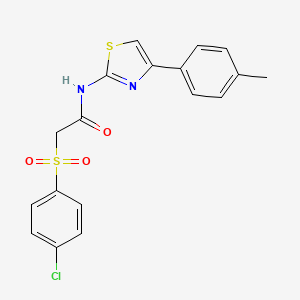
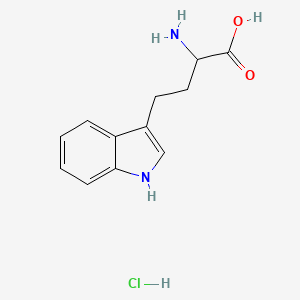
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
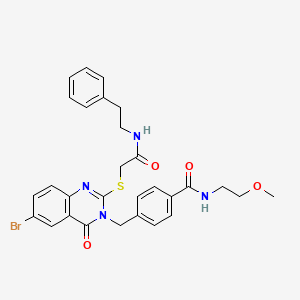
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2651209.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)
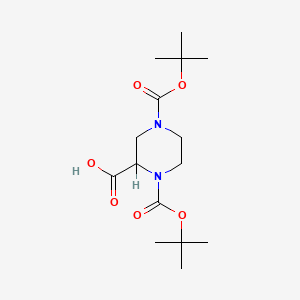
![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)
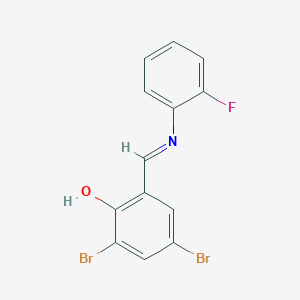
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)